Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Scientific Research Applications
Supramolecular Arrangements and Crystal Structures
The study of cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted diazaspirocycles, reveals insights into their supramolecular arrangements based on molecular and crystal structures. These compounds demonstrate the influence of substituents on the cyclohexane ring in forming dimers and ribbons through specific types of hydrogen bonding and interactions, offering a foundation for understanding their potential in materials science and crystal engineering (Graus et al., 2010).
Conformational Analysis and Peptide Mimetics
Spirolactams derived from tert-butyl diazaspirocycles have been synthesized and analyzed for their ability to mimic conformational aspects of peptides. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, providing insights into the design of peptide mimetics with specific biological activities (Fernandez et al., 2002).
Stereochemistry and NMR Spectroscopy
The relative configuration of diazaspiro[4.5]decanes has been analyzed using NMR spectroscopy, offering a method for determining the stereochemistry of these compounds. This research facilitates the understanding of structural features critical for the activity and synthesis of related molecules (Guerrero-Alvarez et al., 2004).
Spirocyclic Compound Synthesis
Research into the synthesis of spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has expanded the repertoire of biologically active heterocyclic compounds. These studies contribute to the development of novel synthetic pathways that are valuable for medicinal chemistry and drug discovery (Moskalenko & Boev, 2012).
Absolute Configuration and Chemical Shift Analysis
The absolute configurations of certain tert-butyl substituted azaspirocycles have been determined using NOESY NMR correlations and chemical shift calculations. This research aids in the precise structural characterization necessary for the development of compounds with specific orientations and properties (Jakubowska et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-11(18)15-10(14)9-17/h10,17H,4-9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBBTHBVNCACNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118667 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-90-2 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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